molecular formula C7H14ClNO2 B2816928 (2S)-2-amino-3-cyclobutyl-propanoic acid;hydrochloride CAS No. 2322624-80-4

(2S)-2-amino-3-cyclobutyl-propanoic acid;hydrochloride

Cat. No.: B2816928
CAS No.: 2322624-80-4
M. Wt: 179.64
InChI Key: AOFXYRMXMAUBHF-RGMNGODLSA-N
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Description

(2S)-2-amino-3-cyclobutyl-propanoic acid;hydrochloride is a chiral amino acid derivative It is a hydrochloride salt form of (2S)-2-amino-3-cyclobutyl-propanoic acid, which is characterized by the presence of a cyclobutyl group attached to the alpha carbon of the amino acid

Scientific Research Applications

(2S)-2-amino-3-cyclobutyl-propanoic acid;hydrochloride has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential therapeutic applications.

    Biological Studies: It serves as a tool for studying the structure-activity relationships of amino acid derivatives.

    Industrial Applications: It is used in the synthesis of specialty chemicals and advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-cyclobutyl-propanoic acid;hydrochloride typically involves the following steps:

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free amino acid with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-cyclobutyl-propanoic acid;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-cyclobutyl-propanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclobutyl group may enhance the binding affinity and selectivity of the compound towards its target, leading to specific biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-amino-3-cyclopropyl-propanoic acid
  • (2S)-2-amino-3-cyclopentyl-propanoic acid
  • (2S)-2-amino-3-cyclohexyl-propanoic acid

Uniqueness

(2S)-2-amino-3-cyclobutyl-propanoic acid;hydrochloride is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2S)-2-amino-3-cyclobutylpropanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c8-6(7(9)10)4-5-2-1-3-5;/h5-6H,1-4,8H2,(H,9,10);1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFXYRMXMAUBHF-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)C[C@@H](C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2322624-80-4
Record name (2S)-2-amino-3-cyclobutylpropanoic acid hydrochloride
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